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Compound of Interest

Compound Name: Ac32Az19

Cat. No.: B15570097 Get Quote

For Research Use Only. Not for use in diagnostic procedures.

Introduction
The Breast Cancer Resistance Protein (BCRP), also known as ATP-binding cassette sub-family

G member 2 (ABCG2), is a transmembrane transporter protein that plays a crucial role in the

disposition of a wide variety of drugs and xenobiotics.[1][2][3][4] BCRP is highly expressed in

key pharmacological barriers such as the intestine, liver, blood-brain barrier, and placenta,

where it functions as an efflux pump, actively transporting substrates out of cells.[3][4][5] This

efflux activity can significantly impact the absorption, distribution, and elimination of drugs,

leading to potential drug-drug interactions (DDIs) and in some cases, multidrug resistance

(MDR) in cancer chemotherapy.[1][2][4][6]

Ac32Az19 is a novel and potent small molecule inhibitor of BCRP. Its high specificity and

affinity for BCRP make it an invaluable tool for researchers studying the pharmacokinetics of

BCRP substrates and investigating the clinical relevance of BCRP-mediated DDIs. This

application note provides a detailed overview of Ac32Az19 and protocols for its use in common

in vitro assays to characterize BCRP inhibition.
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Product Name Ac32Az19

Appearance White to off-white solid

Molecular Formula C₂₂H₂₀N₄O₃

Molecular Weight 388.42 g/mol

Purity ≥98% by HPLC

Solubility
Soluble in DMSO (≥20 mg/mL) and Ethanol (≥5

mg/mL)

Storage Store at -20°C, protect from light

Mechanism of Action
Ac32Az19 is a selective, non-competitive inhibitor of BCRP. It binds to a site distinct from the

substrate-binding pocket, inducing a conformational change in the transporter that inhibits its

ATPase activity and subsequent substrate efflux. This mode of action ensures robust inhibition

across a range of BCRP substrates.

Applications
In vitro characterization of BCRP-mediated transport: Elucidate the role of BCRP in the

transport of novel chemical entities.

Drug-drug interaction studies: Investigate the potential for a new drug to be a victim or

perpetrator of BCRP-mediated DDIs.

Reversal of multidrug resistance: Assess the ability of Ac32Az19 to sensitize BCRP-

overexpressing cancer cells to chemotherapeutic agents.

Pharmacokinetic modeling: Provide essential in vitro data for the development of

physiologically-based pharmacokinetic (PBPK) models to predict in vivo DDIs.[7]

Quantitative Data Summary
The inhibitory potency of Ac32Az19 against BCRP has been determined in various in vitro

assays. The following table summarizes the key quantitative data.
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Assay Type System Probe Substrate IC₅₀ (nM)

ATPase Assay
BCRP-expressing

membrane vesicles
Rosuvastatin 85

Vesicular Transport

Assay

BCRP-expressing

membrane vesicles
[³H]-Estrone-3-sulfate 52

Cell-based Efflux

Assay
MDCKII-BCRP cells Hoechst 33342 68

Experimental Protocols
BCRP ATPase Assay
This assay measures the ATP hydrolysis activity of BCRP, which is coupled to substrate

transport.[8][9] Inhibitors of BCRP can be identified by their ability to reduce the ATPase activity

stimulated by a known BCRP substrate.

Materials:

BCRP-expressing membrane vesicles (e.g., from Sf9 or HEK293 cells)

Ac32Az19

BCRP substrate (e.g., Rosuvastatin)

Assay Buffer: 50 mM MOPS-Tris (pH 7.0), 50 mM KCl, 5 mM Sodium Azide, 2 mM DTT, 10

mM MgCl₂

ATP

Phosphate detection reagent (e.g., BIOMOL Green)

96-well microplate

Protocol:

Prepare a stock solution of Ac32Az19 in DMSO.
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Serially dilute Ac32Az19 in Assay Buffer to achieve a range of final concentrations (e.g., 0.1

nM to 10 µM). Include a DMSO vehicle control.

In a 96-well plate, add 10 µL of the diluted Ac32Az19 or vehicle control.

Add 20 µL of BCRP-expressing membrane vesicles (5 µg protein) to each well.

Add 10 µL of the BCRP substrate (e.g., 20 µM Rosuvastatin) to stimulate ATPase activity.

For basal activity, add Assay Buffer instead.

Pre-incubate the plate at 37°C for 10 minutes.

Initiate the reaction by adding 10 µL of 12.5 mM ATP in Assay Buffer.

Incubate the plate at 37°C for 20 minutes.

Terminate the reaction by adding 100 µL of phosphate detection reagent.

Incubate at room temperature for 20 minutes to allow color development.

Measure the absorbance at 620 nm using a microplate reader.

Calculate the amount of inorganic phosphate (Pi) released using a standard curve.

Plot the percentage of inhibition against the log of Ac32Az19 concentration and fit the data

to a four-parameter logistic equation to determine the IC₅₀ value.

Vesicular Transport Assay
This assay directly measures the ATP-dependent uptake of a radiolabeled or fluorescent

substrate into membrane vesicles overexpressing BCRP.[10][11][12][13][14] Inhibition of this

uptake is a direct measure of BCRP inhibition.

Materials:

BCRP-expressing membrane vesicles

Ac32Az19
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Radiolabeled BCRP substrate (e.g., [³H]-Estrone-3-sulfate)

Transport Buffer: 10 mM MOPS-Tris (pH 7.0), 70 mM KCl

ATP solution: 10 mM MgATP in Transport Buffer

AMP solution: 10 mM MgAMP in Transport Buffer (for negative control)

Ice-cold wash buffer: 10 mM Tris-HCl (pH 7.4), 100 mM KCl

Scintillation fluid

Glass fiber filters

96-well microplate

Protocol:

Prepare serial dilutions of Ac32Az19 in Transport Buffer.

In a 96-well plate on ice, add 5 µL of the diluted Ac32Az19 or vehicle control.

Add 20 µL of BCRP-expressing membrane vesicles (10 µg protein) to each well.

Add 5 µL of radiolabeled substrate (e.g., 50 nM [³H]-Estrone-3-sulfate).

Pre-incubate at 37°C for 5 minutes.

Start the transport by adding 20 µL of either ATP solution or AMP solution.

Incubate at 37°C for 5 minutes.

Stop the reaction by adding 200 µL of ice-cold wash buffer.

Rapidly transfer the contents of each well to a glass fiber filter under vacuum and wash three

times with 5 mL of ice-cold wash buffer.

Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a

scintillation counter.
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Calculate the ATP-dependent transport by subtracting the counts in the presence of AMP

from those in the presence of ATP.

Determine the IC₅₀ value by plotting the percentage of inhibition of ATP-dependent transport

against the log of Ac32Az19 concentration.

Cell-based Efflux Assay
This assay utilizes a cell line overexpressing BCRP to measure the efflux of a fluorescent

substrate.[5] Inhibitors will increase the intracellular accumulation of the fluorescent substrate.

Materials:

MDCKII cells stably transfected with human BCRP (MDCKII-BCRP) and parental MDCKII

cells.

Ac32Az19

Fluorescent BCRP substrate (e.g., Hoechst 33342)

Culture medium (e.g., DMEM with 10% FBS)

Hanks' Balanced Salt Solution (HBSS)

96-well black, clear-bottom microplate

Fluorescence plate reader

Protocol:

Seed MDCKII-BCRP and parental MDCKII cells in a 96-well black, clear-bottom plate at a

density of 5 x 10⁴ cells/well and culture for 24-48 hours to form a confluent monolayer.

Prepare serial dilutions of Ac32Az19 in HBSS.

Remove the culture medium from the wells and wash twice with warm HBSS.

Add 100 µL of the diluted Ac32Az19 or vehicle control to the wells and pre-incubate at 37°C

for 30 minutes.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b15570097?utm_src=pdf-body
https://bioivt.com/bcrp-transporter-assay
https://www.benchchem.com/product/b15570097?utm_src=pdf-body
https://www.benchchem.com/product/b15570097?utm_src=pdf-body
https://www.benchchem.com/product/b15570097?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15570097?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add 100 µL of the fluorescent substrate (e.g., 5 µM Hoechst 33342) in HBSS to all wells.

Incubate the plate at 37°C for 60 minutes, protected from light.

Remove the incubation solution and wash the cells three times with ice-cold HBSS.

Add 100 µL of HBSS to each well.

Measure the intracellular fluorescence using a fluorescence plate reader (e.g., Ex/Em =

350/460 nm for Hoechst 33342).

Calculate the efflux ratio by dividing the fluorescence in the parental cells by the

fluorescence in the MDCKII-BCRP cells.

Plot the increase in intracellular fluorescence in MDCKII-BCRP cells against the log of

Ac32Az19 concentration to determine the IC₅₀ value.
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Caption: Mechanism of Ac32Az19 inhibition of BCRP-mediated drug efflux.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15570097#ac32az19-for-studying-drug-drug-
interactions-involving-bcrp]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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